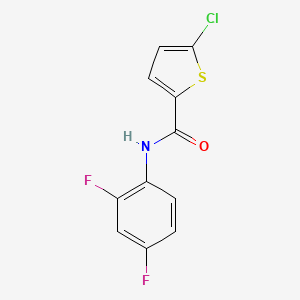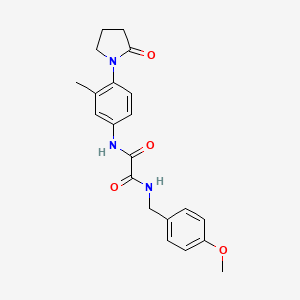
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic compound. It likely contains an oxetane ring, which is a four-membered heterocyclic ring with three carbon atoms and one oxygen atom . The compound also seems to contain a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxetane and tetrahydroisoquinoline moieties. The exact structure would depend on the specific arrangement and substitution of these moieties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxetane and tetrahydroisoquinoline moieties. Oxetanes are known to participate in ring-opening reactions . Tetrahydroisoquinolines can undergo various transformations, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” has a molecular weight of 153.61 and is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its potential to act as a building block in the synthesis of various pharmacologically active molecules. Its structure is conducive to forming stable, biologically active derivatives that can interact with specific receptors or enzymes within the body. The oxetane ring, in particular, is known for its ability to improve the metabolic stability of pharmaceuticals .
Neuroscience
Neuroscience research benefits from the compound’s ability to serve as a precursor for the synthesis of neuroactive substances. It may be involved in the development of novel therapeutic agents aimed at treating neurological disorders by affecting neurotransmitter systems or neuronal signaling pathways .
Pharmacology
Pharmacologically, “2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” could be significant in the design of drugs with improved pharmacokinetic properties. Oxetane-containing drugs are being explored for their enhanced absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for effective drug development .
Chemistry
In the field of chemistry, this compound is valuable for its reactivity. It can undergo various chemical transformations, including ring-opening reactions, which are useful in creating new chemical entities. Such transformations are essential in the development of new materials and chemicals with unique properties .
Biology
Biologically, the compound’s derivatives could be used to study biological pathways or as probes to understand molecular interactions. Its structural features allow for the incorporation into biomolecules, which can then be tracked or manipulated within biological systems .
Materials Science
In materials science, the compound’s derivatives could be explored for their potential use in creating new polymers or coatings with unique characteristics, such as increased durability or specialized functionalities. The oxetane ring can impart rigidity and resistance to degradation, which are desirable traits in material design .
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” is associated with hazard statements H302, H314, H319, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation .
properties
IUPAC Name |
2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLVKMTBNHOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

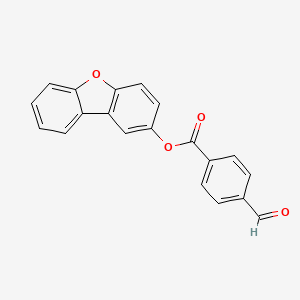

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)
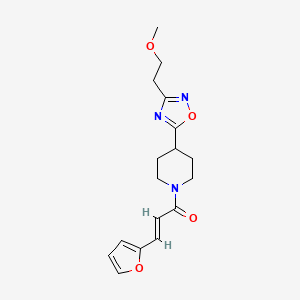

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)

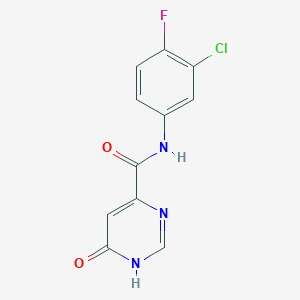


![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
